N,N-Dibutyl-N'-(2,3,5-trichlorophenyl)urea
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Overview
Description
N,N-Dibutyl-N’-(2,3,5-trichlorophenyl)urea is a chemical compound with the molecular formula C15H21Cl3N2O It is known for its unique structure, which includes a urea moiety substituted with dibutyl and trichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N’-(2,3,5-trichlorophenyl)urea typically involves the reaction of 2,3,5-trichloroaniline with dibutylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N-Dibutyl-N’-(2,3,5-trichlorophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-N’-(2,3,5-trichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of urea derivatives with oxidized substituents.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylurea compounds.
Scientific Research Applications
N,N-Dibutyl-N’-(2,3,5-trichlorophenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-N’-(2,3,5-trichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichlorophenyl group may enhance the compound’s ability to penetrate cell membranes, while the urea moiety can form hydrogen bonds with target molecules, stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibutyl-N’-(2,4,5-trichlorophenyl)urea: Similar structure but with different chlorine substitution
Properties
CAS No. |
86781-33-1 |
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Molecular Formula |
C15H21Cl3N2O |
Molecular Weight |
351.7 g/mol |
IUPAC Name |
1,1-dibutyl-3-(2,3,5-trichlorophenyl)urea |
InChI |
InChI=1S/C15H21Cl3N2O/c1-3-5-7-20(8-6-4-2)15(21)19-13-10-11(16)9-12(17)14(13)18/h9-10H,3-8H2,1-2H3,(H,19,21) |
InChI Key |
GYTNGFIBMOBPOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1=C(C(=CC(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
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